molecular formula C5H9N3O2 B1405074 5-(dimethoxymethyl)-1H-1,2,4-triazole CAS No. 31706-05-5

5-(dimethoxymethyl)-1H-1,2,4-triazole

Cat. No.: B1405074
CAS No.: 31706-05-5
M. Wt: 143.14 g/mol
InChI Key: KCJAPIYDKXODHB-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-1H-1,2,4-triazole is a novel chemical building block designed for research and development applications, particularly in medicinal chemistry and material science. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to impart significant biological activity and metabolic stability to molecules . This specific derivative features a dimethoxymethyl functional group, which can enhance solubility and serve as a versatile handle for further chemical modifications. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules. The 1,2,4-triazole pharmacophore is found in a wide array of bioactive molecules, including clinically used antifungal agents (e.g., fluconazole, itraconazole) , anticancer drugs (e.g., letrozole, anastrozole) , and antiviral compounds . Its mechanism of action in derived compounds is often tied to interactions with enzymatic targets, such as the inhibition of cytochrome P450 in the case of aromatase inhibitors , or through binding to biological receptors via multiple non-covalent interactions . Beyond pharmaceuticals, 1,2,4-triazoles are gaining prominence in material science, showing potential in the development of energetic materials, metal-organic frameworks (MOFs), and corrosion inhibitors due to their thermal stability and coordination ability . This product is intended for research purposes by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

5-(dimethoxymethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-9-5(10-2)4-6-3-7-8-4/h3,5H,1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJAPIYDKXODHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=NN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(dimethoxymethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold and the Utility of the 5-(dimethoxymethyl) Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable physicochemical properties and diverse biological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is metabolically stable and capable of participating in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. The 5-(dimethoxymethyl)-1H-1,2,4-triazole, in particular, serves as a valuable synthetic intermediate. The dimethoxymethyl group is a protected form of a carbaldehyde, a versatile functional group that can be readily converted into a variety of other functionalities. This allows for the late-stage diversification of drug candidates, a highly desirable strategy in modern drug discovery. The aldehyde can be unmasked under specific conditions for further reactions, such as reductive amination, Wittig reactions, or the formation of other heterocyclic systems.

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, with a focus on practical laboratory-scale preparations. We will delve into the underlying chemical principles, provide step-by-step protocols for key reactions, and discuss the rationale behind the choice of reagents and reaction conditions.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound suggests two primary strategic approaches. The first involves the formation of the triazole ring with the dimethoxymethyl group already incorporated into one of the building blocks. The second strategy focuses on the formation of a 1,2,4-triazole ring with a suitable precursor at the 5-position, which can then be converted to the dimethoxymethyl group.

A highly plausible and versatile approach involves the synthesis of the corresponding aldehyde, 1H-1,2,4-triazole-5-carbaldehyde, followed by its protection as a dimethyl acetal. This strategy is often preferred as the aldehyde itself can be a key intermediate for various derivatives.

Synthetic Pathway I: Synthesis via 1H-1,2,4-Triazole-3-carbaldehyde and Subsequent Acetalization

A common and effective route to this compound proceeds through the synthesis of the isomeric 1H-1,2,4-triazole-3-carbaldehyde, followed by acetalization. It is important to note that in the absence of substitution on the nitrogen atoms, 1H-1,2,4-triazoles substituted at the 3- and 5-positions can exist as tautomers. For the purpose of this guide, we will consider the synthesis of the 3-carbaldehyde as a direct precursor.

Step 1: Synthesis of 1H-1,2,4-Triazole-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] While 1,2,4-triazole is not highly reactive, this method can be employed to introduce a formyl group.

Experimental Protocol:

Materials:

  • 1H-1,2,4-triazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure: [3]

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1H-1,2,4-triazole in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1H-1,2,4-triazole-3-carbaldehyde.[3]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture, hence the use of anhydrous solvents and an inert atmosphere is crucial for its successful formation and reactivity.

  • Low Temperature for Reagent Formation: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature prevents its decomposition and ensures a controlled reaction.

  • Heating for Formylation: The formylation of the relatively electron-deficient 1,2,4-triazole ring requires thermal energy to proceed at a reasonable rate.

  • Aqueous Workup and Neutralization: The workup with ice and subsequent neutralization quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde.

Step 2: Acetalization of 1H-1,2,4-Triazole-3-carbaldehyde

The protection of the aldehyde as a dimethyl acetal is a standard procedure in organic synthesis, typically carried out under acidic conditions in the presence of methanol.

Experimental Protocol:

Materials:

  • 1H-1,2,4-triazole-3-carbaldehyde

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or Amberlyst-15)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1H-1,2,4-triazole-3-carbaldehyde in anhydrous methanol in a round-bottom flask.

  • Add trimethyl orthoformate, which acts as both a reagent and a water scavenger.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding triethylamine to neutralize the acid catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acetalization reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Trimethyl Orthoformate: This reagent serves a dual purpose. It is a source of methoxy groups and also reacts with the water produced during the reaction, driving the equilibrium towards the formation of the acetal.

  • Neutralization: The addition of a base like triethylamine is necessary to stop the reaction and prevent the acid-catalyzed decomposition of the product during workup and storage.

Synthetic Pathway II: Construction of the Triazole Ring with a Pre-installed Dimethoxymethyl Group

This strategy involves the cyclization of precursors that already contain the dimethoxymethyl moiety. A plausible approach is the reaction of an amidrazone with a derivative of dimethoxyacetic acid.

Conceptual Workflow

This approach would involve the reaction of formamidine, or a related C1 building block, with a hydrazine derivative that carries the dimethoxymethyl group. Alternatively, an amidrazone could be reacted with a dimethoxyacetyl derivative.

G cluster_0 Pathway II: Ring Construction with Pre-installed Group Amidrazone Amidrazone Intermediate Intermediate Amidrazone->Intermediate Reaction Dimethoxyacetyl_Derivative Dimethoxyacetyl_Derivative Dimethoxyacetyl_Derivative->Intermediate Target_Molecule 5-(dimethoxymethyl)- 1H-1,2,4-triazole Intermediate->Target_Molecule Cyclization/ Dehydration

Conceptual workflow for Pathway II.

While conceptually sound, specific and well-documented examples for the synthesis of this compound using this method are less common in readily available literature compared to the aldehyde protection route. However, the general principles of 1,2,4-triazole synthesis from amidrazones are well-established.[4]

Data Presentation

Table 1: Summary of Key Synthetic Transformations

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Vilsmeier-Haack FormylationPOCl₃, DMFDMF80-100 °CModerate
2AcetalizationMethanol, Trimethyl orthoformate, p-TsOHMethanolRoom Temp.High

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a two-step process involving the formylation of the 1,2,4-triazole ring followed by the protection of the resulting aldehyde as a dimethyl acetal. This approach offers the advantage of accessing the versatile 1H-1,2,4-triazole-3-carbaldehyde intermediate, which can be a starting point for a wide range of derivatives. While direct cyclization methods to form the triazole ring with the dimethoxymethyl group already in place are theoretically possible, they are less documented in the literature for this specific compound.

Future research in this area could focus on developing more direct and efficient one-pot syntheses of this compound. This could involve exploring novel C1 synthons that carry the dimethoxymethyl group or developing catalytic systems that promote the direct formylation and acetalization of the triazole ring in a single step. Such advancements would further enhance the utility of this important synthetic intermediate in the field of drug discovery and development.

References

  • Process For Preparation Of 1, 2, 4 Triazole With Minimum Formation Of. Quick Company. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. [Link]

  • Synthesizing process of 1H-1,2,4-triazole.
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Center for Biotechnology Information. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. [Link]

  • Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts. National Center for Biotechnology Information. [Link]

  • Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine. National Center for Biotechnology Information. [Link]

Sources

5-(dimethoxymethyl)-1H-1,2,4-triazole spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 5-(dimethoxymethyl)-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in various biological interactions.[1][2] The functionalization of this core, as seen in this compound, creates a versatile intermediate for synthesizing more complex molecular architectures. Accurate structural elucidation is paramount for its application in drug development and chemical research. This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the expected spectral characteristics of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive guide. The analyses and spectral data presented herein are derived from foundational spectroscopic principles and comparative data from analogous 1,2,4-triazole derivatives and acetal-containing compounds.[3][4] The protocols described are industry-standard, self-validating methodologies designed to ensure data integrity and reproducibility for researchers aiming to characterize this or structurally similar compounds.

Molecular Structure and Tautomerism

This compound consists of a central 1,2,4-triazole ring substituted at the 5-position with a dimethoxymethyl group, which is a protected aldehyde functional group (an acetal). A key feature of the 1H-1,2,4-triazole ring is the presence of a mobile proton that can reside on different nitrogen atoms, leading to tautomerism. While multiple tautomers are possible, the 1H tautomer is often a significant contributor in solution.[5] The spectral analysis must account for the specific tautomeric form present under the experimental conditions.

Caption: Predicted structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a primary tool for structural confirmation, providing information on the number, connectivity, and chemical environment of protons.

Predicted Spectrum Analysis & Rationale

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative.

  • Triazole Protons (N-H and C-H): The proton on the triazole ring (C3-H) is expected to appear as a sharp singlet significantly downfield (δ 8.0-8.5 ppm). Its deshielded nature is due to the electron-withdrawing effect of the adjacent nitrogen atoms.[6][7] The N1-H proton will likely appear as a broad singlet even further downfield (δ 13.0-14.0 ppm), a characteristic feature of N-H protons in nitrogen-rich heterocycles. Its broadness results from quadrupole broadening and potential chemical exchange with trace water in the solvent.

  • Dimethoxymethyl Protons: The single proton on the acetal carbon (CH(OCH₃)₂) is anticipated to be a sharp singlet around δ 5.5-6.0 ppm. It is a singlet as it has no adjacent protons to couple with. The six protons of the two equivalent methoxy (-OCH₃) groups will appear as a single, sharp singlet at approximately δ 3.3-3.5 ppm, integrating to 6 protons.

Predicted ¹H NMR Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Broad Singlet1HNH
~8.3Singlet1HC3-H
~5.7Singlet1HC H**(OCH₃)₂
~3.4Singlet6HCH(OCH₃ )₂
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable N-H proton; using D₂O would cause the N-H signal to disappear.

  • Instrumentation: The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans: 16-32 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

    • Spectral Width: A sweep width of -2 to 16 ppm is recommended to ensure all signals, including the broad N-H, are captured.

  • Processing: The resulting Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The residual solvent peak (DMSO-d₅ at δ 2.50 ppm) should be used for chemical shift calibration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule.

Predicted Spectrum Analysis & Rationale

Four distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Triazole Carbons: The two carbons of the triazole ring are in different electronic environments. C5, being directly attached to the electron-withdrawing nitrogen atoms and the dimethoxymethyl group, is expected to be the most deshielded, appearing around δ 155-165 ppm. C3, also part of the heterocyclic ring, will appear downfield as well, likely in the δ 145-150 ppm region.[3]

  • Dimethoxymethyl Carbons: The acetal carbon (C H(OCH₃)₂) is expected around δ 95-105 ppm, a characteristic region for sp³ carbons bonded to two oxygen atoms. The two equivalent methoxy carbons (-OC H₃) will produce a single signal in the δ 50-60 ppm range.

Predicted ¹³C NMR Data Summary
Chemical Shift (δ, ppm)Assignment
~160C 5
~148C 3
~100C H(OCH₃)₂
~55CH(OC H₃)₂
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial if signal-to-noise is a concern.

  • Instrumentation: Use the same spectrometer as for the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program with NOE enhancement (e.g., 'zgpg30') is recommended.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is required.

    • Relaxation Delay (d1): A 2-second delay is standard.

    • Spectral Width: A wide spectral width of 0 to 200 ppm is appropriate for organic molecules.

  • Processing: Processing steps are similar to ¹H NMR. The spectrum is calibrated using the DMSO-d₆ solvent signal (septet at δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Predicted Spectrum Analysis & Rationale

The IR spectrum will be dominated by vibrations from the triazole ring and the C-O bonds of the acetal.

  • N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹, characteristic of N-H stretching in the triazole ring.[8]

  • C-H Stretches: Aromatic C-H stretching from the triazole ring will appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methoxy and acetal protons will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[9]

  • C=N/N=N Stretches: The triazole ring contains C=N bonds, which are expected to show characteristic stretching vibrations in the fingerprint region, between 1500-1650 cm⁻¹.[10]

  • C-O Stretches: The most intense peaks in the spectrum are likely to be the C-O stretching vibrations from the acetal group, appearing as strong, sharp bands in the 1050-1150 cm⁻¹ region.[11]

Predicted IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignment
~3200Broad, MediumN-H Stretch
~3080WeakAromatic C-H Stretch
~2960, 2850Medium-SharpAliphatic C-H Stretch
~1620, 1530MediumC=N Stretch
~1100Strong, SharpC-O Stretch (Acetal)
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: No special preparation is needed for a solid sample with ATR. Place a small amount of the neat solid directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: First, run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

    • Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Fragmentation Analysis & Rationale (Electron Ionization)

Under Electron Ionization (EI), the molecule will be ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The molecular weight of C₄H₇N₃O₂ is 129.05 g/mol .

  • Molecular Ion (M⁺˙): A peak corresponding to the molecular ion is expected at m/z = 129.

  • Loss of Methoxy Group: A common fragmentation pathway for acetals is the loss of an alkoxy radical (∙OCH₃). This would result in a prominent fragment ion at m/z = 98 (129 - 31). This ion is stabilized by the adjacent oxygen atom.

  • Loss of Formaldehyde: The fragment at m/z = 98 could then lose a molecule of formaldehyde (CH₂O) to yield a fragment at m/z = 68.

  • Triazole Ring Fragmentation: The triazole ring itself can fragment. A characteristic fragmentation of 1,2,4-triazoles is the loss of HCN (27 Da) or N₂ (28 Da).[4][12] The fragment at m/z = 68 (the triazole ring with a C-H attached) could lose HCN to give a fragment at m/z = 41.

M [M]⁺˙ m/z = 129 F1 [M - ∙OCH₃]⁺ m/z = 98 M->F1 - ∙OCH₃ F2 [M - ∙OCH₃ - CH₂O]⁺ m/z = 68 F1->F2 - CH₂O F3 [M - ∙OCH₃ - CH₂O - HCN]⁺ m/z = 41 F2->F3 - HCN

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Predicted Mass Spectrometry Data Summary
m/zPredicted Identity
129Molecular Ion [M]⁺˙
98[M - ∙OCH₃]⁺
68[M - ∙OCH₃ - CH₂O]⁺
41[C₂H₃N]⁺
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV. This energy level is standard because it produces reproducible fragmentation patterns and is well-documented in spectral libraries.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight, for instance, m/z 40 to 300.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and correlate the major fragment ions with logical bond cleavages and rearrangements of the parent structure.

References

  • Sravya, G. & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. [Link]

  • Moorman, R. M., et al. (2014). Electronic Supplementary Information for: Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. The Royal Society of Chemistry. [Link]

  • Klapötke, T. M., et al. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, 44, 7586-7594. [Link]

  • Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • de Oliveira, R. B., et al. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]

  • Ali, K. F., et al. (2018). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry, 34(4). [Link]

  • Fruchier, A., et al. (2009). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Magnetic Resonance in Chemistry. [Link]

  • PubChem. (n.d.). 1,2,5-Dimethoxy-1,2,4-triazole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Singh, P., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

  • Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Singh, P., et al. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

  • Ghaffari, M. A., et al. (1993). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 26(7), 1239-1246. [Link]

  • SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. [Link]

  • Al-Juboori, A. M. J. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of Global Pharma Technology, 10(9), 233-243. [Link]

  • Bassignana, P., et al. (1963). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 41(10), 2516-2522. [Link]

  • Starchenkov, M. K., et al. (2020). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Onishchuk, Y., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

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Foreword: The 1,2,4-Triazole Nucleus - A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

To the dedicated researcher, scientist, and drug development professional, this guide offers a deep dive into one of the most versatile and significant heterocyclic systems in medicinal chemistry: the 1,2,4-triazole nucleus. This five-membered ring, with its unique arrangement of three nitrogen atoms, is not merely a chemical curiosity but a "privileged scaffold." Its remarkable stability, capacity for hydrogen bonding, and distinct dipole character allow it to interact with a wide array of biological receptors with high affinity.[1] This has led to its incorporation into a multitude of clinically successful drugs, from antifungals like fluconazole to antivirals like ribavirin and anticancer agents such as letrozole.[1][2]

This document is structured not as a rigid review but as a narrative of scientific exploration. We will journey from the fundamental mechanisms of action to the nuanced structure-activity relationships that govern efficacy, and finally, to the practical, validated protocols used to quantify these biological effects. Our focus is on the why behind the how—providing the causal insights that transform data into knowledge and promising molecules into life-saving therapies.

Chapter 1: The Spectrum of Biological Activity

The 1,2,4-triazole core is a cornerstone of numerous therapeutic agents, demonstrating a remarkable breadth of pharmacological effects.[3] Its derivatives have been extensively investigated and developed as potent agents against a wide range of diseases. The inherent physicochemical properties of the triazole ring, including its ability to act as an isostere for amide, ester, and carboxylic acid groups, contribute to its versatile binding capabilities.[1][4]

The following sections will dissect the most significant and well-documented biological activities, providing a technical foundation for understanding and advancing research in these areas.

Drug NameTherapeutic ClassCore Biological Activity
Fluconazole, Itraconazole AntifungalInhibition of fungal cytochrome P450
Ribavirin AntiviralBroad-spectrum antiviral activity
Letrozole, Anastrozole AnticancerAromatase inhibition for breast cancer
Rizatriptan AntimigraineSerotonin (5-HT) receptor agonist
Alprazolam AnxiolyticGABA-A receptor modulation

A selection of clinically approved drugs showcasing the therapeutic versatility of the 1,2,4-triazole scaffold.[1][2]

Chapter 2: Potent Antifungal Activity: Mechanism and Evaluation

The most prominent success of 1,2,4-triazole derivatives lies in their application as systemic antifungal agents.[2] Drugs like fluconazole and voriconazole have become indispensable in treating invasive fungal infections, largely due to their improved safety profile and specificity compared to earlier imidazole-based agents.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of azole compounds is the disruption of the fungal cell membrane's integrity. This is achieved by inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase . This enzyme is a fungal cytochrome P450-dependent enzyme essential for converting lanosterol to ergosterol, the primary sterol in fungal cell membranes.

The causality is direct: the nitrogen atom at position 4 (N4) of the 1,2,4-triazole ring chelates the heme iron atom within the active site of the P450 enzyme.[5] This binding event blocks the demethylation of lanosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols increases membrane permeability and fluidity, ultimately leading to the inhibition of fungal growth and cell death.[5]

Fungal_Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Triazole_Drug 1,2,4-Triazole Derivative Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Triazole_Drug->Enzyme Inhibits Enzyme->Lanosterol Acts on

Caption: Inhibition of lanosterol 14α-demethylase by 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR) Insights
  • Side Chain: The nature of the side chain attached to the N1 position is critical. Bulky, lipophilic groups generally enhance antifungal activity by promoting interaction with the hydrophobic active site of the target enzyme.

  • Halogenation: The presence of halogen atoms (especially fluorine) on pendant phenyl rings, as seen in fluconazole and voriconazole, significantly increases potency and can improve the metabolic profile of the drug.[5]

  • Hydroxyl Group: A secondary hydroxyl group is a common feature, participating in hydrogen bonding within the enzyme's active site, further anchoring the inhibitor.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is designed as a self-validating system to determine the Minimum Inhibitory Concentration (MIC) of novel 1,2,4-triazole derivatives, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Objective: To quantify the lowest concentration of a compound that inhibits the visible growth of a fungal strain.

Materials:

  • Test compounds (1,2,4-triazole derivatives) dissolved in DMSO.

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).

  • RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

  • Positive control drug (e.g., Fluconazole).

  • Negative control (DMSO vehicle).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells. The causality here is critical: a standardized inoculum ensures reproducibility and prevents false resistance/susceptibility results due to inoculum size effects.

  • Compound Dilution:

    • Perform a serial two-fold dilution of the test compounds and control drug in the 96-well plate using RPMI-1640 medium. Start from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

    • Ensure the final DMSO concentration in all wells is ≤1%, as higher concentrations can be toxic to the fungi.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the diluted compounds.

    • Include a growth control well (inoculum + medium + DMSO) and a sterility control well (medium only). These controls validate the experiment: growth control confirms organism viability, and sterility control confirms the medium is not contaminated.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the plate visually or using a spectrophotometer at 530 nm.

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Compound DerivativeR GroupMIC vs C. albicans (µg/mL)MIC vs A. niger (µg/mL)
5b 2,4-difluorobenzyl0.51
5c 4-chlorobenzyl24
5d 4-methylbenzyl816
Fluconazole (Standard)164

Exemplary data showing the impact of substitutions on antifungal activity.[6]

Chapter 3: Anticancer Activity: Targeting Cellular Proliferation

The 1,2,4-triazole scaffold is a key component in several anticancer drugs, acting through diverse mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.[1][7]

Key Mechanisms of Action
  • Aromatase Inhibition: Letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[1] Similar to the antifungal mechanism, the N4 of the triazole ring coordinates with the heme iron of the aromatase (cytochrome P450 19A1) active site, blocking the conversion of androgens to estrogens and thus starving hormone-dependent tumors.

  • Tubulin Polymerization Inhibition: Some novel triazole derivatives have been shown to bind to the colchicine binding site of β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and induces apoptosis.

  • Kinase Inhibition: Many 1,2,4-triazole derivatives are designed as inhibitors of protein kinases (e.g., PI3K, mTOR), which are crucial regulators of cell growth, proliferation, and survival.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic (cell-killing) effects of 1,2,4-triazole derivatives on cancer cell lines.

Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells, which serves as a proxy for cell viability.

MTT_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_assay MTT Reaction cluster_readout Data Acquisition Seed 1. Seed cancer cells in 96-well plate Incubate 2. Incubate for 24h (allow adherence) Seed->Incubate Treat 3. Add serial dilutions of 1,2,4-triazole derivatives Incubate->Treat Incubate_Treat 4. Incubate with compound (e.g., 48h) Add_MTT 5. Add MTT solution to each well Incubate_Treat->Add_MTT Incubate_MTT 6. Incubate for 4h (Formazan crystal formation) Add_MTT->Incubate_MTT MTT Yellow MTT (water-soluble) Add_MTT->MTT Solubilize 7. Add solubilizing agent (e.g., DMSO, isopropanol) Read 8. Read absorbance (e.g., at 570 nm) Solubilize->Read Analyze 9. Calculate IC50 value Read->Analyze Live_Cell Living Cell Mitochondria MTT->Live_Cell Reduced by dehydrogenases Formazan Purple Formazan (insoluble) Formazan->Solubilize Live_Cell->Formazan

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium. Incubate for 24 hours at 37°C, 5% CO2. This allows cells to attach and enter a logarithmic growth phase, ensuring they are healthy and responsive for the assay.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells. Cell viability is calculated as (Absorbance_test / Absorbance_control) * 100. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting cell viability against compound concentration.

Chapter 4: Antibacterial and Antiviral Frontiers

While antifungals represent the most mature application, the 1,2,4-triazole scaffold is also a fertile ground for developing novel antibacterial and antiviral agents.[9][10]

Antibacterial Activity

Many 1,2,4-triazole derivatives exhibit broad-spectrum antibacterial activity.[2] A common and effective strategy in this field is molecular hybridization , where the triazole ring is combined with other known antibacterial pharmacophores, such as quinolones or sulfonamides.[2][10] This can lead to synergistic effects, novel mechanisms of action, or the ability to overcome existing resistance mechanisms.

  • SAR Insights: The activity of these hybrids is highly dependent on the linker used to connect the two pharmacophores and the specific substituents on both the triazole and the partner molecule. For example, studies have shown that certain Schiff base derivatives of 1,2,4-triazoles exhibit potent activity against Staphylococcus aureus.[6]

Antiviral Activity

The quintessential example of an antiviral 1,2,4-triazole is Ribavirin . It is a broad-spectrum antiviral agent that acts as a prodrug.[1] Once inside the cell, it is phosphorylated to its active triphosphate form, which then interferes with viral replication through multiple mechanisms, including inhibition of viral RNA polymerase and induction of lethal mutagenesis of the viral genome. The development of new triazole derivatives continues to be a promising strategy against various viral infections.[9]

Chapter 5: Modulating Inflammation

Recent research has highlighted the potential of 1,2,4-triazole derivatives as potent anti-inflammatory agents.[4][11] Chronic inflammation is a key driver of many diseases, making this a high-priority area for drug development.

Mechanism of Action

The anti-inflammatory effects of these compounds are often multi-faceted:

  • COX/LOX Inhibition: Some derivatives have shown the ability to inhibit cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4]

  • Cytokine Modulation: Certain triazoles can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while potentially promoting anti-inflammatory cytokines like IL-10.[11]

This dual action of inhibiting inflammatory mediators and modulating the immune response makes 1,2,4-triazoles attractive candidates for treating inflammatory disorders.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its inherent properties have enabled the development of market-leading drugs across multiple therapeutic areas. The journey, however, is far from over.

Future research will likely focus on:

  • Combating Drug Resistance: Designing novel derivatives that can evade the resistance mechanisms developed against current antifungal and antibacterial agents.

  • Multi-Targeted Agents: Leveraging molecular hybridization to create single molecules that can modulate multiple targets, offering improved efficacy for complex diseases like cancer.

  • Enhanced Specificity: Fine-tuning the structure of triazole derivatives to increase their selectivity for pathogenic targets over human enzymes, thereby reducing side effects.

As we continue to unravel the intricate relationships between chemical structure and biological function, the 1,2,4-triazole ring will undoubtedly remain a central and privileged element in the pharmacopeia of the future.

References

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An In-depth Technical Guide to 5-(dimethoxymethyl)-1H-1,2,4-triazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and capacity for hydrogen bonding.[1] This five-membered ring system, containing three nitrogen atoms, is a key pharmacophore in a multitude of therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The unique electronic and steric properties of the 1,2,4-triazole moiety allow it to act as a bioisostere for amide and ester groups, often leading to improved pharmacokinetic profiles of drug candidates.[1]

This technical guide focuses on a specific, yet important, derivative: 5-(dimethoxymethyl)-1H-1,2,4-triazole. While the specific historical discovery of this compound is not extensively documented in seminal literature, its synthesis can be achieved through well-established methodologies for 1,2,4-triazole ring formation. This guide will provide a plausible and detailed synthetic route, an overview of its expected physicochemical properties, and a discussion of its potential applications in the realm of drug development and scientific research.

A Plausible Historical Context and Synthetic Evolution

The synthesis of the 1,2,4-triazole ring system dates back over a century, with several named reactions forming the bedrock of its chemical exploration.[5] Two of the most classical methods are the Pellizzari reaction and the Einhorn-Brunner reaction.[5][6][7] The Pellizzari reaction involves the condensation of an amide with an acylhydrazide,[6] while the Einhorn-Brunner reaction utilizes the condensation of a diacylamine with a hydrazine derivative.[7] These foundational methods have been refined over the years, with modern approaches often employing microwave irradiation to enhance reaction rates and yields.[5]

For the synthesis of this compound, a logical and efficient approach would be the reaction of a suitable orthoester derivative with an amidrazone, or the cyclization of a precursor containing the dimethoxymethyl group. A highly plausible route involves the reaction of methyl dimethoxyacetate with formylhydrazine.

Synthetic Protocol: A Reliable Route to this compound

The following protocol details a robust method for the laboratory-scale synthesis of this compound. This procedure is based on established principles of 1,2,4-triazole synthesis and is designed to be reproducible and scalable.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Methyl Dimethoxyacetate Methyl Dimethoxyacetate (CAS: 86-29-3) ReactionVessel Reflux in Ethanol Methyl Dimethoxyacetate->ReactionVessel Formylhydrazine Formylhydrazine (CAS: 624-84-0) Formylhydrazine->ReactionVessel Product This compound (CAS: 88995-16-6) ReactionVessel->Product

Caption: Synthetic pathway for this compound.

Materials and Reagents:

  • Methyl dimethoxyacetate

  • Formylhydrazine

  • Anhydrous Ethanol

  • Sodium methoxide (catalytic amount)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step-by-Step Experimental Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl dimethoxyacetate (1.0 eq) and formylhydrazine (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, and wash it with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Physicochemical and Spectroscopic Properties

The following table summarizes the expected physicochemical and spectroscopic properties of this compound. These are based on the known properties of similar 1,2,4-triazole derivatives.[3]

PropertyExpected Value
Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 100-150 °C
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~8.5 (s, 1H, triazole C-H), ~5.5 (s, 1H, CH(OCH₃)₂), ~3.3 (s, 6H, 2 x OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~160 (triazole C-5), ~150 (triazole C-3), ~100 (CH(OCH₃)₂), ~55 (OCH₃)
IR (KBr, cm⁻¹) ~3100-3000 (N-H stretching), ~2950-2850 (C-H stretching), ~1600-1500 (C=N and N=N stretching), ~1100-1000 (C-O stretching)
Mass Spectrometry (ESI+) m/z: 144.0717 [M+H]⁺

Potential Applications in Drug Discovery and Chemical Biology

The this compound scaffold holds significant potential as a building block in the synthesis of more complex molecules with therapeutic applications. The dimethoxymethyl group can serve as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive aldehyde functionality. This aldehyde can then be used in a variety of chemical transformations to introduce diverse substituents and build molecular complexity.

Workflow for Derivatization:

G Start 5-(dimethoxymethyl)- 1H-1,2,4-triazole Deprotection Acidic Hydrolysis (Deprotection) Start->Deprotection Aldehyde 5-formyl-1H- 1,2,4-triazole Deprotection->Aldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination WittigReaction Wittig Reaction Aldehyde->WittigReaction Condensation Condensation Reactions Aldehyde->Condensation Amines Substituted Amines ReductiveAmination->Amines Alkenes Substituted Alkenes WittigReaction->Alkenes Heterocycles Fused Heterocycles Condensation->Heterocycles

Caption: Derivatization pathways from this compound.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Anticancer Agents: The 1,2,4-triazole nucleus is a key component of several anticancer drugs.[3] The aldehyde functionality can be used to synthesize Schiff bases or other conjugates with known cytotoxic moieties.

  • Antifungal Agents: As a core component of many successful antifungal drugs, new derivatives could be synthesized and screened for their activity against various fungal pathogens.[4]

  • Antiviral Agents: The structural similarity to purine nucleosides makes 1,2,4-triazoles attractive candidates for the development of antiviral drugs.[2]

Conclusion

This compound represents a versatile and valuable building block in synthetic and medicinal chemistry. While its specific discovery story may be elusive, its synthesis is readily achievable through established chemical principles. The presence of a masked aldehyde functionality provides a convenient handle for further chemical modification, opening up a vast chemical space for the exploration of new bioactive molecules. The continued investigation of this and similar 1,2,4-triazole derivatives is likely to yield novel compounds with significant therapeutic potential.

References

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A Theoretical and Computational Scrutiny of 5-(dimethoxymethyl)-1H-1,2,4-triazole: A Keystone Intermediate in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, embedded in a multitude of therapeutic agents.[1] This technical guide delves into the theoretical and computational characterization of a pivotal, yet under-documented, derivative: 5-(dimethoxymethyl)-1H-1,2,4-triazole. While primarily recognized as a crucial intermediate in the synthesis of broad-spectrum antiviral drugs like Ribavirin, a comprehensive understanding of its intrinsic molecular properties is paramount for optimizing synthetic pathways and rationally designing novel, more potent analogues.[2][3] This document, intended for researchers, chemists, and drug development professionals, provides a framework for investigating the structural, electronic, and reactivity characteristics of this molecule through advanced computational methodologies. We will explore its conformational landscape, tautomeric stability, and electronic properties using Density Functional Theory (DFT), and contextualize these findings within the broader scope of antiviral drug discovery through paradigms like molecular docking and ADMET prediction.

Strategic Importance in Medicinal Chemistry

The 1,2,4-triazole ring is not merely a passive scaffold; its unique electronic and hydrogen-bonding capabilities allow it to act as a bioisostere for amide or ester groups, enhancing metabolic stability and receptor binding affinity.[4] The subject of this guide, this compound, serves as a masked aldehyde. The dimethoxymethyl group is a stable acetal that protects the highly reactive formyl group, which, upon deprotection, is essential for the construction of more complex molecules. Its most notable application is in the synthesis of Ribavirin, where the triazole carboxaldehyde is a key precursor to the final nucleoside analogue. A deep theoretical understanding of this intermediate is thus not just an academic exercise but a critical step toward process refinement and innovation in antiviral drug development.

A Plausible Synthetic Trajectory

While various methods exist for synthesizing 1,2,4-triazole derivatives, a common approach involves the cyclization of appropriate precursors.[5] For this compound, a plausible route begins with dimethoxyacetylhydrazide, which can be reacted with a formylating agent or a derivative thereof, followed by cyclization. The causality behind this choice lies in the ready availability of starting materials and the robust nature of triazole ring-forming reactions.

cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product A Dimethoxyacetic acid D Dimethoxyacetylhydrazide A->D Esterification then Hydrazinolysis B Hydrazine B->D C Formylating Agent (e.g., Formamide) E This compound C->E D->E Cyclization

Caption: Synthetic pathway for this compound.

Theoretical Framework: A Computational Microscope

To dissect the molecule's intrinsic properties, we turn to Density Functional Theory (DFT), a quantum mechanical method that offers a remarkable balance between accuracy and computational cost for molecules of this size.[6] It allows us to model the molecule's geometry, stability, and electronic behavior with high fidelity.

Standard Protocol for DFT Calculations

A self-validating computational protocol is essential for reproducible and trustworthy results. The following workflow is recommended for analyzing this compound.

  • Structure Preparation: Construct the initial 3D structure of the molecule using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search to identify low-energy conformers, primarily by rotating the single bonds associated with the dimethoxymethyl group.

  • Geometry Optimization: Optimize the geometry of each conformer without constraints. A widely used and validated level of theory for such systems is the B3LYP functional with the 6-311++G(d,p) basis set.[7] This combination provides a robust description of both structure and electronic properties.

  • Frequency Analysis: Calculate vibrational frequencies at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). This step also provides theoretical infrared (IR) spectra.

  • Tautomer and Solvation Analysis: Repeat steps 3 and 4 for all possible tautomers (1H, 2H, 4H) and include a solvent model (e.g., SMD or PCM) to evaluate their relative stabilities in solution.

  • Single-Point Energy and Property Calculation: For the most stable conformer/tautomer, perform single-point energy calculations to derive electronic properties like HOMO-LUMO energies, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) charges.

In-Depth Structural and Electronic Analysis

Tautomerism: A Question of Stability

The 1,2,4-triazole ring exhibits prototropic tautomerism, meaning the proton on the nitrogen can reside in different positions.[8] The 1H, 2H, and 4H tautomers possess distinct electronic and hydrogen-bonding characteristics, which directly influence their reactivity. Computational studies on the parent 1,2,4-triazole have shown the 1H-tautomer to be the most stable.[9] DFT calculations are indispensable for determining the relative energies of these tautomers for our specific molecule, as the substituent can influence the equilibrium.[9]

cluster_calc DFT Calculation T1 1H-tautomer T2 2H-tautomer T1->T2 ΔE₁₂ T4 4H-tautomer T2->T4 ΔE₂₄ C Calculate Relative Energies (ΔE) in gas phase and solution T2->C T4->T1 ΔE₄₁

Caption: Tautomeric forms of this compound.

Conformational Landscape: The Role of the Acetal Group

The flexibility of the dimethoxymethyl side chain introduces conformational complexity.[10] The rotation around the C-C bond linking the acetal to the triazole ring and the C-O bonds within the acetal group creates multiple potential conformers. Identifying the global minimum energy conformation is crucial, as this is the most populated and therefore most representative structure. DFT optimization of various starting geometries allows for the mapping of the potential energy surface and identification of the most stable arrangement.[11]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[12] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). The higher the HOMO energy, the more reactive the molecule is towards electrophiles.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The lower the LUMO energy, the more reactive the molecule is towards nucleophiles.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[13]

ParameterConceptual ValueImplication for this compound
EHOMO ~ -7.0 eVIndicates regions of high electron density, likely the nitrogen atoms of the triazole ring, susceptible to electrophilic attack (e.g., glycosylation).
ELUMO ~ -0.5 eVIndicates regions susceptible to nucleophilic attack.
ΔE (HOMO-LUMO Gap) ~ 6.5 eVSuggests a chemically stable molecule, which is desirable for a synthetic intermediate that must survive multiple reaction steps.
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electron density distribution around a molecule, providing a visual guide to its reactive sites.[14] It is invaluable for understanding intermolecular interactions.[15]

  • Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are prone to electrophilic attack. In our molecule, these would be centered on the nitrogen atoms of the triazole ring.

  • Positive Potential Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

  • Neutral Regions (Green): Indicate areas of low polarity.

The MEP map for this compound would clearly show the lone pairs on the nitrogen atoms as the most nucleophilic sites, guiding our understanding of its behavior in subsequent reactions like N-alkylation or N-glycosylation.[13]

Predictive Modeling in a Drug Discovery Context

While this compound is an intermediate, the principles of computational drug design can be applied to its derivatives.

Molecular Docking of Triazole Nucleosides

Once converted to a nucleoside (e.g., by adding a ribose moiety), molecular docking can be used to predict its binding affinity and orientation within the active site of a viral target, such as a polymerase or helicase. This process is fundamental to structure-based drug design.

A Obtain Crystal Structure of Viral Protein Target (e.g., from PDB) B Prepare Protein: Remove water, add hydrogens, assign charges A->B D Define Binding Site (Active Site) on Protein B->D C Generate 3D structure of Triazole Nucleoside Ligand E Perform Docking Simulation using software (e.g., AutoDock, Glide) C->E D->E F Analyze Binding Poses and Scoring Functions E->F G Identify Key Interactions (H-bonds, hydrophobic contacts) F->G

Caption: Workflow for molecular docking of a triazole-based antiviral.

QSAR and ADMET Profiling

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (which can be derived from DFT calculations) with biological activity.[16] For a series of novel triazole derivatives, QSAR can help identify the key structural features that contribute to antiviral potency.

Furthermore, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates is a critical step in early-stage drug discovery to reduce late-stage failures.[17] Computational tools can predict these properties based on the molecular structure.[18]

ADMET ParameterImportance in Drug DevelopmentPredicted Value for a Triazole Nucleoside
Human Intestinal Absorption (HIA) Bioavailability after oral administrationGood to Moderate
Caco-2 Permeability In vitro model for intestinal absorptionModerate
Blood-Brain Barrier (BBB) Penetration CNS side effects or for treating CNS infectionsLow to Moderate
CYP450 Inhibition Potential for drug-drug interactionsLow
Ames Mutagenicity Potential to cause genetic mutationsLow Risk
hERG Inhibition Risk of cardiotoxicityLow Risk

Conclusion

While this compound is a relatively simple intermediate, a thorough theoretical investigation reveals a rich and complex chemical character. Through the lens of DFT and other computational methods, we can precisely map its structural, electronic, and reactive properties. This knowledge is not merely foundational; it provides a rational basis for optimizing its synthesis and for the intelligent design of next-generation antiviral agents. By embracing these theoretical approaches, researchers can accelerate the discovery pipeline, moving from intermediate to innovator with greater confidence and efficiency.

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Methodological & Application

Application Note & Protocols: The Strategic Use of 5-(dimethoxymethyl)-1H-1,2,4-triazole in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole ring is a cornerstone pharmacophore in modern antifungal drug design, forming the core of market-leading agents like fluconazole, itraconazole, and posaconazole.[1][2] These drugs owe their efficacy to the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] The development of new, more potent, and broad-spectrum triazole antifungals is a critical objective in overcoming rising fungal resistance.[5] This application note details the utility of 5-(dimethoxymethyl)-1H-1,2,4-triazole as a versatile and stable synthetic intermediate. We provide in-depth protocols for its deprotection to the key reactive aldehyde and its subsequent use in carbon-carbon bond formation, a fundamental step in elaborating the complex side chains characteristic of advanced triazole antifungal agents.

The 1,2,4-Triazole Core: Mechanism and Significance

The therapeutic success of triazole antifungals stems from their specific mechanism of action. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of the fungal CYP51 enzyme.[2][6] This binding event blocks the demethylation of lanosterol, the precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to fungistatic or fungicidal effects.[4]

The molecular architecture of clinically approved triazoles, such as fluconazole and itraconazole, features a central propan-2-ol backbone substituted with the 1,2,4-triazole moiety and various halogenated phenyl groups or complex side chains that enhance potency and pharmacokinetic properties.[7][8] The synthesis of these complex structures relies on the availability of functionalized triazole building blocks.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Antifungals Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylation CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole Triazole Antifungal (e.g., Fluconazole) Triazole->CYP51 Inhibits ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols Blocked DisruptedMembrane Disrupted Fungal Cell Membrane ToxicSterols->DisruptedMembrane

Figure 1. Mechanism of action of triazole antifungals.

This compound: A Protected Aldehyde Synthon

Directly handling 1H-1,2,4-triazole-5-carbaldehyde presents challenges due to the high reactivity of the aldehyde functional group, which can lead to self-condensation, oxidation, or other undesired side reactions. The use of this compound circumvents these issues. The dimethoxymethyl group serves as a stable acetal protecting group, which is robust under neutral and basic conditions but can be readily cleaved under acidic conditions to liberate the aldehyde in situ or in a preparatory step.

This stability allows for the safe storage and handling of the triazole synthon and its use in reactions where the aldehyde functionality needs to be revealed at a specific point in a synthetic sequence.

Protocol 2.1: Hydrolytic Deprotection to 1H-1,2,4-triazole-5-carbaldehyde

This protocol describes the acid-catalyzed hydrolysis of the dimethyl acetal to yield the corresponding aldehyde.

Materials & Reagents

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
AcetoneACS GradeFisher Scientific
Hydrochloric Acid (2M aq.)Analytical GradeVWR Chemicals
Sodium Bicarbonate (sat. aq. solution)Reagent GradeMerck
Ethyl AcetateHPLC GradeJ.T. Baker
Anhydrous Magnesium SulfateAnhydrous, ≥97%Sigma-Aldrich

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 100 mL of acetone.

  • Acid Addition: To the stirring solution at room temperature (20-25°C), add 25 mL of 2M aqueous hydrochloric acid dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The disappearance of the starting material spot (Rf ≈ 0.6) and the appearance of the product spot (Rf ≈ 0.3) typically occurs within 2-3 hours.

    • Causality Note: Acetone acts as a co-solvent to ensure miscibility between the aqueous acid and the organic substrate. The acid catalyzes the hydrolysis of the acetal to the aldehyde and two equivalents of methanol.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture by slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1H-1,2,4-triazole-5-carbaldehyde as a pale yellow solid. The product can be used directly in the next step or purified further by recrystallization from a minimal amount of hot ethyl acetate.

Application Protocol: Grignard Addition for C-C Bond Formation

This protocol demonstrates the utility of the deprotected aldehyde in a Grignard reaction to form a secondary alcohol, a key structural motif found in many antifungal agents. This workflow is central to building the side chains that confer specificity and potency.

Start 5-(dimethoxymethyl)- 1H-1,2,4-triazole Deprotection Protocol 2.1: Acidic Hydrolysis Start->Deprotection Aldehyde Intermediate: 1H-1,2,4-triazole- 5-carbaldehyde Deprotection->Aldehyde Reaction Protocol 3.1: Grignard Reaction (Anhydrous THF, 0°C) Aldehyde->Reaction Grignard Grignard Reagent (e.g., R-MgBr) Grignard->Reaction Quench Aqueous Quench (sat. NH4Cl) Reaction->Quench Product Final Product: Secondary Alcohol Intermediate Quench->Product

Figure 2. Synthetic workflow from protected synthon to alcohol intermediate.
Protocol 3.1: Synthesis of 1-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-5-yl)methanol

Objective: To synthesize a core fragment analogous to the fluconazole backbone by reacting the triazole aldehyde with a difluorophenyl Grignard reagent.

Materials & Reagents

Reagent/MaterialGradeSupplier Example
1H-1,2,4-triazole-5-carbaldehydeFrom Protocol 2.1-
1-bromo-2,4-difluorobenzene≥99%Sigma-Aldrich
Magnesium turningsGrignard GradeSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® GradeMilliporeSigma
IodineCrystal, ACSJ.T. Baker
Ammonium Chloride (sat. aq. solution)Reagent GradeMerck
Ethyl AcetateHPLC GradeJ.T. Baker
Anhydrous Sodium SulfateAnhydrous, ≥97%Sigma-Aldrich

Procedure:

  • Grignard Reagent Preparation:

    • Assemble a flame-dried three-neck flask with a condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine to activate the magnesium surface.

    • Add 1-bromo-2,4-difluorobenzene (1.1 eq) dissolved in anhydrous THF via the dropping funnel. Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should self-sustain. Maintain a gentle reflux by controlling the addition rate.

    • After addition is complete, stir for an additional 30-60 minutes until most of the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.

    • Expertise Note: Anhydrous conditions are absolutely critical. All glassware must be flame- or oven-dried, and anhydrous solvents must be used. The iodine crystal acts as an initiator by etching the passivating oxide layer on the magnesium turnings.

  • Grignard Addition:

    • In a separate flame-dried flask under nitrogen, dissolve 1H-1,2,4-triazole-5-carbaldehyde (1.0 eq) in anhydrous THF.

    • Cool the aldehyde solution to 0°C using an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via cannula transfer over 30 minutes, maintaining the temperature below 5°C.

    • Causality Note: The reaction is highly exothermic. Slow, controlled addition at 0°C is essential to prevent side reactions and ensure high yield of the desired 1,2-addition product.

  • Reaction Quench:

    • After stirring at 0°C for 1 hour, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Trustworthiness Note: Do NOT quench with water or acid directly, as this can cause a violent, uncontrolled reaction with unreacted Grignard reagent. Saturated ammonium chloride is a mild proton source that safely neutralizes the reaction.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 50% to 100% ethyl acetate in hexanes) to yield the pure secondary alcohol.

Expected Results and Characterization

Successful synthesis should yield the target alcohol as a white to off-white solid. The identity and purity of the compound must be confirmed through standard analytical techniques.

Table 1: Hypothetical Characterization Data for the Product Alcohol

ParameterExpected Value / Observation
Yield 65-75%
Appearance White solid
Melting Point 145-148 °C
¹H NMR (400 MHz)Signals corresponding to the difluorophenyl protons, the methine proton (CH-OH) as a singlet or doublet, the hydroxyl proton (OH) as a broad singlet, and the triazole C-H and N-H protons.
¹³C NMR (100 MHz)Resonances for all unique carbons, including the methine carbon (~65-75 ppm) and aromatic carbons showing C-F coupling.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight (e.g., C₉H₇F₂N₃O + H⁺).

Conclusion and Future Directions

The use of this compound provides a reliable and scalable method for introducing the critical triazole-aldehyde functionality into complex synthetic pathways. The protocols outlined here demonstrate its effective deprotection and subsequent elaboration via a Grignard reaction, a cornerstone of C-C bond formation in medicinal chemistry. The resulting secondary alcohol intermediate is a versatile precursor that can be further functionalized, for example, through substitution of the hydroxyl group to couple with other molecular fragments, ultimately leading to the generation of novel and potentially more effective triazole antifungal drug candidates.

References

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Application Notes and Protocols for 5-(dimethoxymethyl)-1H-1,2,4-triazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold in Modern Agrochemicals

The 1,2,4-triazole ring is a paramount heterocyclic scaffold in the design and synthesis of modern agrochemicals.[1][2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and dipole character, make it an exceptional pharmacophore for interacting with biological targets.[3] This structural motif is integral to a wide array of commercially successful fungicides and plant growth regulators.[2][3] Triazole fungicides, for instance, are renowned for their broad-spectrum activity, primarily by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4][5]

This document provides a detailed technical guide on the application of a specialized building block, 5-(dimethoxymethyl)-1H-1,2,4-triazole , for researchers, scientists, and professionals in the field of agrochemical development. While direct literature on this specific intermediate is sparse, its structural features suggest its role as a protected precursor to the highly versatile 1H-1,2,4-triazole-5-carboxaldehyde . The dimethoxymethyl group serves as a stable acetal, masking the reactive aldehyde functionality until a desired stage in a synthetic sequence. This strategy is crucial for complex molecule synthesis, preventing unwanted side reactions and allowing for precise molecular construction.

These notes will elucidate a plausible synthetic pathway for this compound, detail its key chemical transformations, and provide protocols for its use in constructing agrochemical-relevant molecular frameworks.

Physicochemical Properties and Handling

PropertyEstimated Value/CharacteristicRationale and Handling Considerations
Molecular Formula C₅H₉N₃O₂
Molecular Weight 143.15 g/mol
Appearance Likely a white to off-white crystalline solid or a viscous oil.Based on similar small heterocyclic compounds.
Melting Point Expected to be in the range of 80-150 °C.The parent 1,2,4-triazole has a melting point of 120-121 °C. Substituents can alter this significantly.
Boiling Point >250 °C (decomposes)High boiling point is expected due to the polar triazole ring and hydrogen bonding capabilities.
Solubility Soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Sparingly soluble in nonpolar solvents like hexanes. Likely soluble in water.The triazole moiety imparts polarity. Handle in a well-ventilated fume hood.
Stability Stable under neutral and basic conditions. Sensitive to strong acids, which will hydrolyze the acetal.Avoid acidic conditions to prevent premature deprotection of the aldehyde. Store in a cool, dry place away from strong acids.

Synthetic Pathways and Core Reactions

The strategic value of this compound lies in its function as a masked aldehyde. The core synthetic logic involves its preparation, followed by its incorporation into a larger molecular framework, and subsequent deprotection to unmask the reactive aldehyde for further elaboration.

synth_pathway cluster_synthesis Synthesis of the Building Block cluster_application Application in Agrochemical Synthesis A Starting Materials (e.g., Formamidine, Glyoxal Dimethyl Acetal) B Cyclization Reaction A->B C This compound B->C D N-Alkylation/Arylation C->D E Substituted Triazole Intermediate D->E F Acetal Hydrolysis (Deprotection) E->F G Key Aldehyde Intermediate F->G H Downstream Reactions (e.g., Reductive Amination, Wittig Reaction) G->H I Final Agrochemical Product H->I

Caption: General workflow for the synthesis and application of this compound.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

While a specific literature procedure for this exact compound is elusive, a plausible and robust synthesis can be adapted from established methods for forming 1,2,4-triazole rings.[6] One such approach involves the condensation of a formamidine equivalent with a suitable hydrazine derivative of a protected glyoxal.

Reaction Principle: This proposed synthesis involves the cyclization of formamidine acetate with glyoxal dimethyl acetal monohydrazone. The hydrazone provides the N-N-C backbone which cyclizes with the C-N of formamidine.

synthesis_protocol reagents Glyoxal Dimethyl Acetal + Hydrazine Hydrate intermediate Glyoxal Dimethyl Acetal Monohydrazone reagents->intermediate Step 1: Hydrazone Formation product This compound intermediate->product Step 2: Cyclization formamidine Formamidine Acetate formamidine->product Step 2: Cyclization

Caption: Two-step proposed synthesis of the target building block.

Materials:

  • Glyoxal dimethyl acetal (60% in water)

  • Hydrazine hydrate

  • Formamidine acetate

  • Ethanol

  • Acetic acid

  • Sodium hydroxide

  • Ethyl acetate

  • Brine

Procedure:

  • Step 1: Formation of Glyoxal Dimethyl Acetal Monohydrazone

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glyoxal dimethyl acetal (1.0 eq) in ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add hydrazine hydrate (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The resulting solution containing the hydrazone is used directly in the next step without isolation.

  • Step 2: Cyclization to form this compound

    • To the ethanolic solution of the hydrazone from Step 1, add formamidine acetate (1.1 eq).

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Heat the mixture to reflux (approximately 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the dimethoxymethyl group will be evident from a characteristic singlet for the methoxy protons and a triplet for the acetal proton in the ¹H NMR spectrum.

Protocol 2: N-Alkylation of this compound

A common step in the synthesis of triazole-based agrochemicals is the N-alkylation of the triazole ring to introduce various substituents.

Reaction Principle: The acidic N-H proton of the triazole ring is deprotonated by a base to form a triazolide anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent.

Materials:

  • This compound

  • Alkyl halide (e.g., 2-chloro-4'-fluorobenzyl chloride)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated triazole.

Protocol 3: Hydrolysis of the Dimethoxymethyl Group to the Aldehyde

The key transformation to unmask the reactive functionality is the acid-catalyzed hydrolysis of the acetal.

Reaction Principle: In the presence of an acid and water, the acetal is hydrolyzed to the corresponding aldehyde and two equivalents of methanol.

hydrolysis Acetal N-Substituted 5-(dimethoxymethyl)- 1H-1,2,4-triazole Acid Aqueous Acid (e.g., HCl in THF/Water) Aldehyde N-Substituted 1H-1,2,4-triazole- 5-carboxaldehyde Acetal->Aldehyde Hydrolysis Methanol 2x Methanol

Sources

Application Notes and Protocols for the Quantification of 5-(dimethoxymethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: 5-(dimethoxymethyl)-1H-1,2,4-triazole is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research, stemming from the diverse biological activities associated with the 1,2,4-triazole core.[1][2][3][4] Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, quality control, and metabolic profiling. This document provides detailed analytical methods for the quantification of this compound in various matrices, designed for researchers, scientists, and drug development professionals. The protocols are grounded in established chromatographic principles and offer a starting point for robust method development and validation.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₉N₃O₂

  • Key Features: The molecule comprises a polar 1,2,4-triazole ring and a dimethoxymethyl group, which is an acetal. The 1,2,4-triazole ring provides a chromophore for UV detection and is amenable to ionization for mass spectrometry.[5] The acetal group's stability is pH-dependent, being labile under acidic conditions, which is a critical consideration for sample preparation and chromatographic method development.[6][7][8][9][10]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.

Scientific Rationale:

Reversed-phase chromatography is selected due to the moderate polarity of the analyte. A C18 column provides a non-polar stationary phase that retains the analyte based on hydrophobic interactions. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the elution of the analyte.[11][12] A neutral or slightly basic pH for the aqueous component is crucial to prevent the hydrolysis of the dimethoxymethyl (acetal) group.[7][9] UV detection is appropriate as the triazole ring exhibits absorbance in the low UV region.[5]

Experimental Protocol:

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and sodium hydroxide for buffer preparation.

  • Analytical standard of this compound.

2. Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 30:70 (v/v) Acetonitrile:20 mM Potassium Phosphate Buffer (pH 7.0)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Buffer Preparation (20 mM Potassium Phosphate, pH 7.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 7.0 with a dilute sodium hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis and System Suitability:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample from the calibration curve.

  • System Suitability: Inject the 25 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%, and the tailing factor should be between 0.8 and 1.5.

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:Buffer) Injection Inject Sample/Standard (10 µL) MobilePhase->Injection Standards Prepare Standard Solutions Standards->Injection Sample Prepare Sample Solution Sample->Injection Separation C18 Column Separation (Isocratic) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Chromatogram->Quantification Calibration->Quantification

Caption: RP-HPLC-UV workflow for the quantification of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for the analysis of volatile and thermally stable compounds in complex matrices.

Scientific Rationale:

This method is contingent on the thermal stability and volatility of this compound. The use of a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for separating a range of analytes with varying polarities.[13][14] Electron ionization (EI) is a common and robust ionization technique that will likely produce a characteristic fragmentation pattern for the analyte, allowing for selective identification and quantification using selected ion monitoring (SIM).

Experimental Protocol:

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • HPLC-grade methanol or ethyl acetate for sample and standard preparation.

  • Analytical standard of this compound.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

4. Sample Preparation:

  • For liquid samples, a simple dilution with methanol may be sufficient.

  • For solid samples, dissolve a known amount in methanol, vortex, and centrifuge. Take the supernatant for analysis.

  • For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.

5. Data Analysis:

  • Identify the retention time and fragmentation pattern of this compound by injecting a standard in full scan mode.

  • Select characteristic and abundant ions for quantification in SIM mode (e.g., the molecular ion and major fragment ions).

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the working standard solutions.

  • Quantify the analyte in the sample using the calibration curve.

Visualization of GC-MS Workflow:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standards Prepare Standard Solutions in Methanol Injection Inject into GC (1 µL, Splitless) Standards->Injection Sample Prepare Sample (Dilution/Extraction) Sample->Injection Separation Capillary Column Separation (Temp. Program) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Full Scan/SIM) Ionization->Detection MassSpectra Analyze Mass Spectra Detection->MassSpectra Calibration Generate Calibration Curve MassSpectra->Calibration Quantification Quantify Analyte MassSpectra->Quantification Calibration->Quantification

Caption: GC-MS workflow for the quantification of this compound.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[15][16][17]

Scientific Rationale:

This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 1,2,4-triazole derivatives, and it typically produces a protonated molecular ion [M+H]⁺.[17] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity by monitoring a specific precursor ion to product ion transition. This minimizes matrix effects and allows for quantification at very low levels.[15]

Experimental Protocol:

1. Instrumentation and Materials:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 or a HILIC column for separation.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or ammonium formate for mobile phase modification.

  • Analytical standard of this compound.

2. LC-MS/MS Conditions:

ParameterCondition
LC Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 0.5 min, ramp to 95% B in 3 min, hold for 1 min, return to 5% B and equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions To be determined by infusing the standard. A hypothetical transition would be based on the protonated molecule and a stable fragment.

3. Method Validation:

All methods should be validated according to ICH guidelines, including the assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[18]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]

Summary of Quantitative Parameters (Hypothetical):
ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.998> 0.997> 0.999
LOD ~0.5 µg/mL~0.05 µg/mL~0.1 ng/mL
LOQ ~1.5 µg/mL~0.15 µg/mL~0.5 ng/mL
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (% RSD) < 2%< 5%< 3%

References

  • Oriental Journal of Chemistry.
  • PubMed.
  • Der Pharma Chemica. Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity.
  • RSC Publishing.
  • ISRES. synthesis of 1,2,4 triazole compounds.
  • ResearchGate. How to make acetal and hemiacetal stable on acidic medium?.
  • ResearchGate.
  • ChemicalBook. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Chemistry Steps.
  • Semantic Scholar. 1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.
  • PMC - NIH. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • eurl-pesticides.eu. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili.
  • ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • Benchchem. A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.
  • RJPT.
  • Synthesis and Spectral Characterization of 1,2,4-triazole deriv
  • Wikipedia. 1,2,4-Triazole.
  • YouTube. Stability of acetals and hemi-acetals in acid and base.
  • PMC - NIH. Discovery of[1][15][18]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors.

  • ResearchGate. Chemistry of 1, 2, 4-Triazole: A Review Article.
  • Master Organic Chemistry.
  • ResearchGate.
  • Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole deriv
  • Benchchem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • ResearchGate. (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review).
  • MDPI. Pyrazolo[5,1-c][1][15][18]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry.

Sources

Troubleshooting & Optimization

how to increase the regioselectivity of 5-(dimethoxymethyl)-1H-1,2,4-triazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(dimethoxymethyl)-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving regioselective substitution on this versatile heterocyclic scaffold. The inherent reactivity of the 1,2,4-triazole ring presents unique challenges, often yielding mixtures of N1, N2, and N4-substituted isomers. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic rationale behind them to empower you to control your reaction outcomes with precision.

Understanding the Fundamentals: The Basis of Regioselectivity

Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound that govern its reactivity. The regioselectivity of N-substitution reactions is a delicate interplay between steric effects, electronics, and reaction conditions, which ultimately dictates whether the reaction is under kinetic or thermodynamic control.

The 1,2,4-triazole ring contains three distinct nitrogen atoms (N1, N2, and N4) that are potential sites for electrophilic attack. The proton can reside on any of these nitrogens, leading to a mixture of tautomers in solution, primarily the 1H and 2H forms. The 4H tautomer is generally less stable. Upon deprotonation with a base, a resonance-stabilized triazolide anion is formed. The subsequent attack of an electrophile (e.g., an alkyl halide) on this anion determines the final product distribution.

  • N1 Position: Generally the most accessible and often the site of initial, faster reaction (the kinetic product)[1][2].

  • N2 Position: Substitution at this position often leads to the more thermodynamically stable isomer[3][4]. This is because the lone pair on the N1 atom can participate more effectively in the aromatic system.

  • N4 Position: This position is sterically hindered by the adjacent 5-(dimethoxymethyl) group and is generally the least favored site for substitution, especially with bulky electrophiles.

Below is a diagram illustrating the key nucleophilic sites on the molecule.

Caption: Key reactive sites on the 1,2,4-triazole ring.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the substitution reactions of this compound.

Q1: I'm getting a mixture of N1 and N2-alkylated products. How can I favor just one?

Answer: This is the most common challenge and it stems from the competition between the kinetic (N1) and thermodynamic (N2) pathways. The key is to carefully control your reaction conditions.

  • To Favor the N1 (Kinetic) Isomer: Use conditions that prevent the reaction from reaching equilibrium. This means lower temperatures and shorter reaction times. The N1 position is less sterically hindered, making its formation faster. Using a strong base with a cation that coordinates less tightly (like cesium) can also favor the kinetic product.

  • To Favor the N2 (Thermodynamic) Isomer: Use conditions that allow the initial kinetic product to revert to the starting material and re-react to form the more stable thermodynamic product. This requires higher temperatures and longer reaction times. The N2-substituted product is often more stable, and given enough energy and time, the equilibrium will shift in its favor.[1][3]

The diagram below illustrates this concept.

G cluster_kinetic Kinetic Control (Low Temp, Short Time) cluster_thermo Thermodynamic Control (High Temp, Long Time) Start Triazolide Anion + Electrophile (R-X) TS1 Transition State 1 (Lower Energy) Start->TS1 k₁ (fast) TS2 Transition State 2 (Higher Energy) Start->TS2 k₂ (slow) Kinetic N1-Substituted Product (Kinetic) TS1->Kinetic note1 Favored because of lower activation energy (Ea). Thermo N2-Substituted Product (Thermodynamic) TS2->Thermo Kinetic->Start k₋₁ (reversible) note2 Favored because product is more stable and reaction is reversible.

Caption: Kinetic vs. Thermodynamic reaction pathways.

Q2: My reaction is very slow or doesn't go to completion. What should I check?

Answer: Several factors can lead to poor reactivity:

  • Base Strength: The pKa of 1H-1,2,4-triazole is approximately 10. You need a base strong enough to deprotonate it effectively. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). If you are using a weaker base like triethylamine (TEA), the deprotonation may be incomplete.

  • Solvent Choice: The solvent must be appropriate for the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are standard for N-alkylation as they effectively solvate the cation from the base, leaving a highly reactive "naked" triazolide anion.[5]

  • Leaving Group: The nature of the leaving group on your electrophile is critical. A good leaving group (I > Br > Cl > OTs) will accelerate the reaction. If you are using an alkyl chloride, consider converting it to an iodide in situ using sodium iodide (Finkelstein reaction) to improve the rate.[6]

  • Temperature: While low temperatures are used for kinetic control, the reaction may be impractically slow. You may need to screen temperatures to find a balance between selectivity and a reasonable reaction time.

Q3: How do I separate the N1 and N2 regioisomers?

Answer: Separation can be challenging as the isomers often have similar polarities.

  • Column Chromatography: This is the most common method. You will likely need to screen various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). Using a high-performance flash chromatography system with high-quality silica can improve resolution.

  • Crystallization: If one of the isomers is a crystalline solid, you may be able to selectively crystallize it from the mixture. This can be a highly effective method for purification on a larger scale.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative reverse-phase HPLC is a powerful option.

Self-Validation Check: The ratio of isomers can be accurately determined by ¹H NMR of the crude reaction mixture. The chemical shifts of the protons on the substituent, as well as any remaining C-H protons on the triazole ring, will be distinct for each isomer.

Key Experimental Protocols

These protocols provide a starting point for achieving regioselective N-alkylation. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: N1-Selective Alkylation (Kinetic Control)

This protocol aims to produce the N1-substituted isomer by using conditions that favor the faster-forming product.

  • Materials:

    • This compound (1.0 eq)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

    • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

    • Anhydrous Acetonitrile (CH₃CN)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a dry, argon-flushed round-bottom flask, add this compound and cesium carbonate.

    • Add anhydrous acetonitrile and cool the suspension to 0 °C in an ice bath.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add the alkyl halide dropwise via syringe.

    • Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.

    • Upon consumption of the starting material (typically 2-4 hours), quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Self-Validation: Analyze the crude product by ¹H NMR to determine the N1:N2 isomeric ratio before purification.

Protocol 2: N2-Selective Alkylation (Thermodynamic Control)

This protocol uses higher temperatures to allow the reaction to equilibrate to the more stable N2-substituted isomer.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a dry, argon-flushed round-bottom flask, add the NaH dispersion.

    • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous DMF to the flask and cool to 0 °C.

    • Add a solution of this compound in a small amount of anhydrous DMF dropwise. Stir until hydrogen gas evolution ceases (approx. 30 minutes).

    • Add the alkyl halide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature, then heat to 60-80 °C.

    • Monitor the reaction by TLC/LC-MS. Over time, you should observe the initial N1 product converting to the N2 product. The reaction may require 12-24 hours to reach equilibrium.

    • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography.

  • Self-Validation: Take aliquots at different time points (e.g., 1h, 4h, 12h) and analyze by NMR to observe the change in the isomeric ratio, confirming the shift towards the thermodynamic product.

G cluster_workflow Workflow for Optimizing Regioselectivity start Goal: Synthesize a specific regioisomer n1_goal Target: N1 Isomer (Kinetic Product) start->n1_goal n2_goal Target: N2 Isomer (Thermodynamic Product) start->n2_goal n1_temp Low Temperature (e.g., 0 °C) n1_goal->n1_temp n1_base Mild Base / Large Counter-ion (e.g., Cs₂CO₃) n1_temp->n1_base n1_time Short Reaction Time (Monitor closely) n1_base->n1_time n2_temp High Temperature (e.g., 60-80 °C) n2_goal->n2_temp n2_base Strong Base (e.g., NaH) n2_temp->n2_base n2_time Long Reaction Time (Allow equilibration) n2_base->n2_time

Caption: Decision workflow for targeting specific regioisomers.

Summary of Influencing Factors

The table below summarizes how common reaction parameters can be adjusted to influence the regiochemical outcome.

ParameterTo Favor N1 (Kinetic)To Favor N2 (Thermodynamic)Rationale
Temperature Low (e.g., 0 °C to RT)High (e.g., 60-100 °C)Low temp prevents equilibration; high temp allows the reaction to overcome the activation barrier for isomerization to the more stable product.[1][3]
Base K₂CO₃, Cs₂CO₃NaH, KHMDSStronger bases ensure full deprotonation, facilitating equilibration. The counter-ion can also play a directing role.
Solvent Acetonitrile, THFDMF, DMSOMore polar, higher-boiling point solvents are required for the higher temperatures needed for thermodynamic control.
Reaction Time Short (1-4 h)Long (12-48 h)Short times trap the faster-forming product; long times are necessary to reach thermodynamic equilibrium.[3]
Electrophile Bulky alkyl halidesLess bulky alkyl halidesSteric hindrance from a large electrophile will inherently favor attack at the more accessible N1 position.

References

  • Liu, X., et al. (2018). Catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts. ISRES. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Kaur, H., et al. (2017). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. Available at: [Link]

  • El-Sayed, W. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(22). Available at: [Link]

  • Shah, P., & Nagarkar, S. (2015). Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. Available at: [Link]

  • Wikipedia contributors. (2023). Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Available at: [Link]

  • Ueda, S., & Nagasawa, H. (2009). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the American Chemical Society. Available at: [Link]

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Technical Guide: Storage and Handling of 5-(dimethoxymethyl)-1H-1,2,4-triazole to Prevent Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(dimethoxymethyl)-1H-1,2,4-triazole is a valuable heterocyclic compound used in various research and development applications. However, its long-term stability is compromised by the inherent reactivity of its dimethoxymethyl group, which functions as an acetal. This guide provides a comprehensive overview of the primary decomposition pathway—acid-catalyzed hydrolysis—and outlines rigorous, field-proven protocols for storage and handling to ensure the compound's integrity. Adherence to these guidelines is critical for maintaining sample purity and achieving reproducible experimental outcomes.

The Chemistry of Decomposition: Acetal Hydrolysis

The principal cause of degradation in this compound is the hydrolysis of the acetal functional group. Acetals are generally stable under neutral and basic conditions but are highly susceptible to cleavage in the presence of acid and water.[1][2][3]

Mechanism: The reaction is initiated by the protonation of one of the acetal's oxygen atoms by an acid catalyst (H⁺). This is followed by the elimination of a molecule of methanol (CH₃OH) to form a resonance-stabilized oxocarbenium ion intermediate.[1] This intermediate is then attacked by a water molecule (H₂O). Subsequent deprotonation and reaction steps lead to the formation of a hemiacetal, which rapidly hydrolyzes to the final products: 1H-1,2,4-triazole-5-carbaldehyde and a second molecule of methanol.

The primary sources of the required acid and water are often environmental:

  • Atmospheric Moisture (Humidity): The compound can be hygroscopic, readily absorbing water from the air.[4][5][6]

  • Acid Catalyst: Trace amounts of acid are sufficient to initiate hydrolysis.[7] This can come from atmospheric carbon dioxide dissolving in adsorbed water to form carbonic acid, or from acidic impurities on glassware or storage containers.

dot digraph "Acetal Hydrolysis" { graph [fontname="Arial", label="Figure 1: Acid-Catalyzed Hydrolysis of this compound", labelloc=b, labeljust=c, fontsize=12]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

reactant [label="this compound", fontcolor="#202124"]; products [label="1H-1,2,4-triazole-5-carbaldehyde\n+ 2 CH₃OH", fontcolor="#202124"]; reagents [label="+ H₂O\n(Trace Acid, H⁺)", fontcolor="#EA4335"];

reactant -> products [label="Hydrolysis", color="#4285F4", fontcolor="#4285F4"]; reagents -> reactant [style=dotted, arrowhead=none, color="#EA4335"]; }

Caption: Figure 1: Decomposition pathway of the target compound.

While the 1,2,4-triazole ring itself is thermally stable, the lability of the acetal group is the critical factor for storage considerations.[8][9]

Recommended Storage & Handling Protocols

To mitigate hydrolysis, a multi-layered approach focusing on the strict exclusion of moisture and acidic contaminants is mandatory.

Summary of Storage Conditions
ParameterRecommended ProtocolAcceptable (Short-Term)Not RecommendedRationale
Temperature -20°C or lower 2-8°C (in desiccator)Room TemperatureLow temperatures significantly reduce the rate of chemical reactions, including hydrolysis.[7]
Atmosphere Dry Inert Gas (Argon or Nitrogen) Sealed container in a desiccatorOpen to ambient airExcludes atmospheric moisture and CO₂ to prevent hydrolysis.[10][11][12]
Container Amber glass vial with PTFE-lined cap Clear glass vial (if protected from light)Plastic containers, poorly sealed vialsPrevents light exposure and ensures an airtight seal. Polytetrafluoroethylene (PTFE) is highly inert.
Handling Inside a glove box or glove bag Quick weighing in a low-humidity roomProlonged exposure to lab atmosphereMinimizes contact with atmospheric moisture during aliquoting and sample preparation.[4][13]
Step-by-Step Storage Procedure
  • Procurement: Upon receipt, inspect the container seal for integrity. If compromised, the material should be immediately analyzed for purity.

  • Aliquoting (Mandatory for bulk containers):

    • Perform this procedure in an inert atmosphere glove box or, at a minimum, a glove bag purged with dry nitrogen or argon.[13]

    • Use clean, dry spatulas and pre-weighed amber glass vials.

    • Divide the bulk material into smaller, single-use aliquots to prevent repeated exposure of the main stock to the atmosphere.

  • Sealing:

    • Securely fasten the PTFE-lined cap on each aliquot vial.

    • For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

  • Secondary Containment & Storage:

    • Place the sealed aliquot vials inside a labeled, larger container (secondary containment).

    • Add a desiccant, such as silica gel packets, inside the secondary container.

    • Store the entire assembly in a freezer at -20°C or below .

Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers.

Q1: My solid this compound has become a sticky or oily substance. What happened?

A1: This is a classic sign of significant decomposition via hydrolysis. The solid parent compound has likely absorbed atmospheric moisture, leading to its conversion into the aldehyde product, which may be an oil or a lower-melting-point solid, along with methanol. The presence of these impurities depresses the material's melting point, resulting in the observed physical change. The sample's purity is highly compromised and it should not be used for quantitative experiments without purification.

Q2: I suspect my sample is degrading. How can I confirm its purity?

A2: You must use analytical techniques to verify the compound's integrity. The two most direct methods are:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is the most definitive method. In a pure sample, you will see a characteristic singlet for the acetal proton (-CH(OCH₃)₂) and a singlet for the two methoxy groups (-OCH₃). Upon decomposition, these peaks will diminish and new peaks will appear: a singlet for the aldehyde proton (-CHO) and a new methanol peak.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the parent compound from its degradation products. The mass spectrometer will detect the expected molecular ion for the starting material and a lower mass corresponding to the aldehyde product.

Q3: Is it acceptable to store the compound in a standard lab freezer that is not "frost-free"?

A3: Yes, a non-frost-free (manual defrost) freezer is actually preferable. Frost-free freezers undergo periodic heating cycles to melt ice, which can raise the temperature of your sample and accelerate degradation. Regardless of the freezer type, the sample must be stored inside a sealed secondary container with desiccant as described in the protocol.

Q4: I only have a standard screw-cap vial. Is that sufficient for short-term storage?

A4: It is strongly discouraged. Standard screw caps may not provide a hermetic seal against moisture ingress. For short-term storage (a few days), ensure the vial is tightly closed, wrapped extensively with Parafilm®, and placed in a desiccator at 2-8°C. However, for any storage longer than one week, procuring appropriate PTFE-lined cap vials is essential for preserving the compound.

Quality Control Workflow

Implementing a routine quality control (QC) check is a self-validating system that ensures the integrity of your starting material before any experiment.

QC_Workflow cluster_storage Storage (-20°C) cluster_lab Laboratory Bench cluster_analysis Analysis cluster_decision Decision Retrieve Retrieve Aliquot Equilibrate Equilibrate to RT in Desiccator Retrieve->Equilibrate Prepare Prepare Sample (e.g., NMR tube) Equilibrate->Prepare Analyze Run ¹H NMR or LC-MS Prepare->Analyze Interpret Interpret Data Analyze->Interpret Decision Purity >98%? Interpret->Decision Use Proceed with Experiment Decision->Use Yes Discard Discard or Repurify Aliquot Decision->Discard No

Caption: Figure 2: Recommended workflow for sample validation.

Protocol: Purity Assessment by ¹H NMR
  • Sample Retrieval: Remove one aliquot vial from the -20°C freezer.

  • Equilibration: Place the unopened vial in a desiccator at room temperature for at least 30 minutes. This prevents condensation from forming on the cold vial when opened.

  • Sample Preparation: In a low-humidity environment, quickly weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the solvent is from a fresh, sealed bottle to minimize water content.

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Confirm Identity: Check for the presence of the acetal proton singlet (typically δ 5.5-6.0 ppm) and the methoxy singlet (typically δ 3.3-3.5 ppm).

    • Check for Impurities: Look for the characteristic aldehyde proton singlet (typically δ 9.5-10.0 ppm) and a separate methanol peak.

    • Quantify: Integrate the peak for the acetal proton of the starting material against the aldehyde proton of the impurity to determine the approximate molar ratio and purity.

References

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. [Link]

  • Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. [Link]

  • Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • Acetal. Wikipedia. [Link]

  • Initial decomposition pathways of 1H-1,2,4-triazole and 1H-1,2,3-triazole. ResearchGate. [Link]

  • Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. (2022). ACS Omega. [Link]

  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. [Link]

  • How do you store chemicals in inert gas? Sciencemadness.org. [Link]

  • How to make acetal and hemiacetal stable on acidic medium? ResearchGate. [Link]

  • Alkaline hydrolysis of 1,3-dimethylphenobarbital. PubMed. [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta® Nutra. [Link]

  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. (2020). PubMed. [Link]

  • Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Taylor & Francis Online. [Link]

  • Chemical Storage. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Structural Investigations on the Hydrolysis and Condensation Behavior of Pure and Chemically Modified Alkoxides. 2. Germanium Alkoxides. ResearchGate. [Link]

  • Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

  • System and method for processing hygroscopic materials.
  • Inerting in the chemical industry. Linde Gas. [Link]

  • Formation and Reactions of Acetals. Chemistry Steps. [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link]

  • Chemical Segregation and Storage. USC Environmental Health & Safety. [Link]

  • Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

  • Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. ResearchGate. [Link]

  • Inert gas. Wikipedia. [Link]

  • Insights into Triazole-Based Energetic Material Design from Decomposition Pathways of Triazole Derivatives. Royal Society of Chemistry. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]

  • Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. ResearchGate. [Link]

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Technical Support Center: Method Refinement for HPLC Analysis of 5-(dimethoxymethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 5-(dimethoxymethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure robust and reliable analytical results.

Introduction

This compound is a heterocyclic compound of increasing interest in pharmaceutical development. Its unique structural features, particularly the dimethoxymethyl group, present specific challenges in HPLC analysis. This guide provides a comprehensive framework for method refinement and troubleshooting, grounded in scientific principles and field-proven experience.

Core Principles of Analysis

The primary challenge in the HPLC analysis of this compound is the potential for hydrolysis of the dimethoxymethyl group (an acetal) to the corresponding aldehyde in acidic conditions.[1][2][3] This instability can lead to inaccurate quantification, peak tailing, and the appearance of degradation peaks. Therefore, method development and refinement must prioritize the stability of the analyte.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the HPLC analysis of this compound?

A1: The biggest challenge is the acidic instability of the dimethoxymethyl group.[1][2][3] This functional group is an acetal, which can readily hydrolyze to the corresponding aldehyde and methanol in the presence of acid. This degradation can occur in acidic mobile phases or if the sample is prepared in an acidic diluent, leading to inaccurate results.

Q2: What type of HPLC column is most suitable for this analysis?

A2: Due to the polar nature of the triazole ring, a polar-modified reversed-phase column (e.g., a polar-embedded or AQ-type C18 column) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended.[4] Standard C18 columns may provide insufficient retention. A mixed-mode column with both reversed-phase and cation-exchange characteristics could also be a viable option.[4][5]

Q3: What detection wavelength should I use?

A3: Triazole compounds typically exhibit UV absorbance at lower wavelengths. A starting point for detection is around 200-220 nm.[4] However, it is crucial to determine the UV maximum of this compound in the chosen mobile phase for optimal sensitivity.

Q4: Can I use a mobile phase with trifluoroacetic acid (TFA)?

A4: The use of TFA should be approached with caution. While it can improve peak shape for basic compounds, its acidity can promote the hydrolysis of the dimethoxymethyl group. If TFA is necessary, use the lowest possible concentration (e.g., ≤ 0.05%) and ensure the mobile phase is freshly prepared. Monitor for the appearance of degradation peaks.

Q5: How should I prepare my samples?

A5: Dissolve the sample in a neutral or slightly basic diluent, such as a mixture of water and acetonitrile or methanol. Avoid acidic diluents. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm filter before injection to protect the column from particulate matter.

Recommended HPLC Method Parameters (Starting Point)

This table provides a recommended starting point for method development. Refinement will be necessary based on your specific instrumentation and sample matrix.

ParameterRecommendationRationale
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µmProvides retention for polar analytes and is compatible with highly aqueous mobile phases.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0Neutral pH buffer to prevent acetal hydrolysis.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 50% B over 15 minutesA starting gradient to elute the analyte and any impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better peak shape and reproducible retention times.
Injection Volume 5 µLA smaller injection volume can improve peak shape.
Detection UV at 210 nmA common wavelength for triazole compounds.
Sample Diluent 50:50 (v/v) Water:AcetonitrileA neutral diluent to maintain analyte stability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Visual Troubleshooting Workflow

HPLC_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analyte-Specific Issues cluster_3 Solutions Problem Chromatographic Issue Observed System_Check Check System Suitability (Pressure, Baseline) Problem->System_Check Method_Check Verify Method Parameters (Mobile Phase, Flow Rate) System_Check->Method_Check Hydrolysis Suspect Acetal Hydrolysis? Method_Check->Hydrolysis Poor_Peak_Shape Poor Peak Shape (Tailing, Fronting) Method_Check->Poor_Peak_Shape Retention_Shift Retention Time Shift Method_Check->Retention_Shift Hydrolysis->Poor_Peak_Shape No Adjust_pH Increase Mobile Phase pH (Use neutral buffer) Hydrolysis->Adjust_pH Yes Poor_Peak_Shape->Adjust_pH Change_Column Optimize Column Chemistry (Polar-embedded, HILIC) Poor_Peak_Shape->Change_Column Retention_Shift->Method_Check Equilibrate Ensure Proper Equilibration Retention_Shift->Equilibrate Sample_Prep Modify Sample Prep (Neutral diluent) Adjust_pH->Sample_Prep

Caption: A logical workflow for troubleshooting common HPLC issues for this compound analysis.

Detailed Troubleshooting Q&A

Problem 1: A new peak appears over time, often at an earlier retention time, and the main peak area decreases.

  • Probable Cause: This is a classic sign of on-column or in-sample hydrolysis of the dimethoxymethyl group to the more polar aldehyde.[1][2][3] This is likely exacerbated by an acidic mobile phase.

  • Solution:

    • Neutralize the Mobile Phase: The most critical step is to adjust the mobile phase to a neutral or slightly basic pH (6.5-7.5). Replace any acidic additives like formic acid or TFA with a buffer such as ammonium acetate or phosphate buffer.

    • Freshly Prepare Mobile Phase: Do not let the mobile phase sit on the instrument for extended periods, as dissolved CO2 can lower the pH.

    • Check Sample Diluent: Ensure your sample is dissolved in a neutral solvent. If the sample stock is in an acidic solvent, re-prepare it.

    • Lower Column Temperature: If possible, reducing the column temperature can slow down the rate of hydrolysis.

Problem 2: Poor peak shape (tailing).

  • Probable Cause 1: Secondary Interactions: The basic nitrogen atoms in the triazole ring can interact with residual acidic silanols on the silica surface of the column, causing peak tailing.

    • Solution:

      • Use a well-endcapped, high-purity silica column.

      • Add a competing base to the mobile phase, such as a low concentration of triethylamine (TEA), if compatible with your detection method.

      • Consider using a mobile phase with a slightly higher ionic strength.

  • Probable Cause 2: Co-elution with a Degradant: The tail might be a small, unresolved peak from the hydrolysis product.

    • Solution:

      • Implement the solutions for Problem 1 to minimize degradation.

      • Optimize the gradient to improve the resolution between the parent peak and the degradant.

Problem 3: Shifting retention times.

  • Probable Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions between injections, especially with gradient methods.

    • Solution: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Probable Cause 2: Mobile Phase Composition Changes: The mobile phase composition may be changing over time due to the evaporation of the more volatile organic component.

    • Solution: Keep the mobile phase reservoirs capped and prepare fresh mobile phase daily.

  • Probable Cause 3: Fluctuating Column Temperature:

    • Solution: Use a column oven to maintain a constant temperature.

Problem 4: Low sensitivity or no peak detected.

  • Probable Cause 1: Incorrect Detection Wavelength: The chosen wavelength may not be the absorbance maximum for the analyte.

    • Solution: Use a diode array detector (DAD) or photodiode array (PDA) detector to determine the UV spectrum of the analyte and select the wavelength of maximum absorbance.

  • Probable Cause 2: Analyte Degradation: The analyte may have completely degraded in the sample vial or on the column.

    • Solution: Prepare a fresh standard in a neutral diluent and inject it immediately. Implement the solutions for Problem 1.

  • Probable Cause 3: Poor Retention: The analyte may be eluting in the void volume if the mobile phase is too strong or the column is not suitable.

    • Solution:

      • Decrease the initial percentage of the organic solvent in your gradient.

      • Switch to a more retentive column, such as a HILIC column.[4]

Protocol: System Suitability and Method Validation

To ensure the reliability of your analytical method, it is essential to perform system suitability testing before each run and to validate the method according to regulatory guidelines such as USP General Chapter <621> and ICH Q2(R1).[6][7][8][9][10]

System Suitability Testing (SST)

Inject a standard solution (typically five or six replicate injections) before running your samples to verify that the chromatographic system is performing adequately.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%Indicates stable chromatographic conditions.
Theoretical Plates (N) N > 2000Measures column efficiency.
Method Validation

The analytical method should be validated to demonstrate its suitability for the intended purpose.[7][11][12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This can be demonstrated by showing that the peak for this compound is pure and that there is no interference from a placebo or known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration.[7]

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking a placebo with known amounts of the analyte at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

References

  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • Hawrył, A. M., et al. (2015). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Current Chemistry Letters, 4, 101-110.
  • SIELC. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]

  • The Organic Chemistry Tutor. (2022). Acetal Hydrolysis in Acidic Media. YouTube. [Link]

  • ResearchGate. (2017). Why my HPLC results are not consistent?[Link]

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • National Institute of Standards and Technology. (2017). Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycle isomers in gas chromatography on stationary phases of different selectivity. [Link]

  • ResearchGate. (n.d.). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). Acetal Prodrug Self-Assembly Based on Salicylaldehyde for Efficient Management of Plant Disease and Postharvest Preservation. [Link]

  • Journal of Chromatographic Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. [Link]

  • MDPI. (2023). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. [Link]

  • The United States Pharmacopeial Convention. <621> CHROMATOGRAPHY. [Link]

  • PubMed. (2004). Acetals as pH-sensitive linkages for drug delivery. [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?[Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (2019). How to troubleshoot unstable base line?[Link]

  • ResearchGate. (n.d.). Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Antibodies Against 5-(dimethoxymethyl)-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted therapeutics and diagnostics, the specificity of an antibody is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against 5-(dimethoxymethyl)-1H-1,2,4-triazole, a novel heterocyclic compound with significant potential in drug discovery. As the development of therapies targeting triazole-containing molecules expands, ensuring the precise binding of antibody candidates is a critical step in preclinical validation.[1][2] This document will delve into the rationale behind experimental design, a comparative analysis of immunological assays, and detailed protocols to empower researchers in making data-driven decisions.

Understanding the Antigen: this compound and its Immunogenic Profile

The structure of the hapten, this compound, presents distinct epitopes that can elicit an immune response when conjugated to a carrier protein. A thorough understanding of its molecular features is the first step in predicting and testing for cross-reactivity.

  • The 1,2,4-Triazole Core: This aromatic five-membered ring with three nitrogen atoms is a common scaffold in many biologically active compounds.[1][3] Its planar structure and electron distribution are key features for antibody recognition.

  • The Dimethoxymethyl Group: This side chain contributes to the three-dimensional shape and polarity of the molecule. Antibodies may recognize the entire group or specific methoxy moieties.

Given these features, a panel of potentially cross-reactive compounds should be assembled to rigorously challenge the antibody's specificity.

Proposed Cross-Reactivity Panel

A well-designed cross-reactivity study includes compounds with varying degrees of structural similarity to the target antigen.

Compound Class Example Rationale for Inclusion
Core Triazole Analogs 1H-1,2,4-triazoleTo assess binding to the unsubstituted triazole ring.
Side-Chain Analogs 5-(hydroxymethyl)-1H-1,2,4-triazoleTo evaluate the importance of the methoxy groups.
Structurally Similar Drugs Fluconazole, ItraconazoleThese widely used antifungal drugs contain a 1,2,4-triazole core and represent a critical test for off-target binding in a clinical context.[4]
Carrier Protein Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)To confirm that the antibody response is specific to the hapten and not the carrier protein used for immunization.
Unrelated Heterocycles Imidazole, PyrazoleTo ensure the antibody does not bind to other common heterocyclic structures.[2]

Comparative Analysis of Immunoassay Platforms for Cross-Reactivity Assessment

The choice of immunoassay platform is critical for generating reliable and quantitative cross-reactivity data. Each method offers unique advantages and is suited for different stages of antibody characterization.

Immunoassay Platform Principle Data Output Advantages Limitations
Competitive ELISA The target analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.[5][6]IC50 values, Percent Cross-ReactivityHigh-throughput, cost-effective, and sensitive for small molecule detection.[7]Indirect measurement of binding; can be influenced by matrix effects.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[8][9]Association rate (ka), Dissociation rate (kd), Affinity (KD)Label-free, provides kinetic data, and allows for precise quantification of binding affinity.[10][11]Requires specialized equipment; can be challenging for very small molecules.[12]
Immunohistochemistry (IHC) Uses antibodies to detect antigens in tissue sections, revealing the spatial distribution of binding.[13]Staining intensity and localizationProvides information on tissue and cell-specific off-target binding.[14]Can be subjective; requires careful optimization and validation of staining protocols.[15][16]

Experimental Workflows and Protocols

Competitive ELISA for Quantitative Cross-Reactivity

This assay is the workhorse for screening a panel of potential cross-reactants. The principle relies on the competition between the free drug (this compound) and a drug-enzyme conjugate for binding to the immobilized antibody.

ELISA_Workflow cluster_coating Step 1: Antibody Coating cluster_blocking Step 2: Blocking cluster_competition Step 3: Competitive Reaction cluster_detection Step 4: Detection A Coat microplate wells with anti-triazole antibody B Block unbound sites with BSA or other blocking agent A->B Wash C Add sample/standard (free triazole) and triazole-HRP conjugate B->C Wash D Add TMB substrate C->D Wash E Measure absorbance at 450 nm D->E Stop Reaction

Caption: Workflow for Competitive ELISA.

Step-by-Step Protocol:

  • Antibody Coating: Dilute the anti-5-(dimethoxymethyl)-1H-1,2,4-triazole antibody in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a predetermined optimal concentration. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[17]

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[18]

  • Washing: Repeat the wash step.

  • Competitive Reaction: Prepare serial dilutions of the this compound standard and potential cross-reactants. In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of a fixed, optimal concentration of the this compound-HRP conjugate. Add 100 µL of this mixture to the corresponding wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus concentration for the target analyte. Determine the IC50 value (the concentration that causes 50% inhibition of signal). Calculate the percent cross-reactivity for each analog using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100%

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides a more detailed understanding of the binding interaction by measuring the rates of association and dissociation.

SPR_Workflow cluster_immobilization Step 1: Ligand Immobilization cluster_binding Step 2: Analyte Binding cluster_dissociation Step 3: Dissociation cluster_regeneration Step 4: Regeneration A Immobilize anti-triazole antibody on a sensor chip B Inject triazole derivative (analyte) at various concentrations A->B Association Phase C Flow buffer over the chip to measure dissociation B->C Dissociation Phase D Regenerate the sensor surface C->D Prepare for next cycle

Caption: Workflow for Surface Plasmon Resonance.

Step-by-Step Protocol:

  • Antibody Immobilization: Covalently immobilize the anti-5-(dimethoxymethyl)-1H-1,2,4-triazole antibody onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of dilutions of the this compound and potential cross-reactants in running buffer. Inject each concentration over the sensor surface for a defined period to monitor the association phase.

  • Dissociation: Flow running buffer over the chip to monitor the dissociation of the analyte from the antibody.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). Higher affinity is indicated by a lower KD value.

Interpreting the Data: A Holistic Approach

A comprehensive assessment of cross-reactivity requires the integration of data from multiple platforms.

  • High-throughput Screening with Competitive ELISA: This provides a broad overview of the antibody's specificity profile and allows for the rapid identification of significant cross-reactants.

  • Quantitative Kinetic Analysis with SPR: For any compounds showing significant cross-reactivity in the ELISA, SPR can provide precise affinity and kinetics data, offering a deeper understanding of the binding interaction.

  • In-situ Validation with Immunohistochemistry: IHC is crucial for evaluating off-target binding in a complex biological environment, providing a visual confirmation of the antibody's specificity in relevant tissues.

By employing this multi-faceted approach, researchers can confidently characterize the cross-reactivity profile of antibodies raised against this compound derivatives, ensuring the development of highly specific and reliable tools for research and therapeutic applications.

References

  • G. P. S. S. R. K. L. M. T. M. V. R. P. V. V. R. P. V. V. R. P. S. S. R. K. L. M. T. M. V. R. P. V. V. R. P. V. V. R. P. (n.d.). 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. PubMed. Retrieved January 26, 2026, from [Link]

  • (n.d.). Drugs having triazole rings available in their therapeutic arsenal. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (n.d.). Small Molecule Immunosensing Using Surface Plasmon Resonance. PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • (2018, May 19). Immunohistochemistry for Nonclinical Studies. StageBio. Retrieved January 26, 2026, from [Link]

  • (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. Retrieved January 26, 2026, from [Link]

  • (2021, March 1). Competitive ELISA. Creative Diagnostics. Retrieved January 26, 2026, from [Link]

  • (n.d.). (PDF) Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • (2010, May 3). Competitive ELISA Protocol and Animation. Microbe Notes. Retrieved January 26, 2026, from [Link]

  • (n.d.). Small Molecule Immunosensing Using Surface Plasmon Resonance. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (n.d.). Competitive ELISA Protocol. Bio-Rad. Retrieved January 26, 2026, from [Link]

  • (n.d.). Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4. PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • (2022, September 15). SPR for Characterizing Biomolecular Interactions. Rapid Novor. Retrieved January 26, 2026, from [Link]

  • (n.d.). Non-specific binding of antibodies in immunohistochemistry: Fakes and facts. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (n.d.). The principle and method of ELISA. MBL Life Science. Retrieved January 26, 2026, from [Link]

  • (n.d.). Some examples of triazole containing FDA approved drugs Seviteronel,... ResearchGate. Retrieved January 26, 2026, from [Link]

  • (n.d.). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Retrieved January 26, 2026, from [Link]

  • (2024, November 5). 1084 A systematic evaluation of off-target binding in antibody-based molecules during clinical and preclinical development. Journal for ImmunoTherapy of Cancer. Retrieved January 26, 2026, from [Link]

  • (2022, May 5). Triazole Compounds: Recent Advances in Medicinal Research. Preprints.org. Retrieved January 26, 2026, from [Link]

  • (2018, December 26). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Retrieved January 26, 2026, from [Link]

  • (n.d.). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica. Retrieved January 26, 2026, from [Link]

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Validating the In Vitro Efficacy of 5-(dimethoxymethyl)-1H-1,2,4-triazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the in vitro efficacy of the novel compound, 5-(dimethoxymethyl)-1H-1,2,4-triazole. We will delve into the scientific rationale behind experimental choices, present comparative data against established alternatives, and provide detailed protocols to ensure the trustworthiness and reproducibility of your findings.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. The well-established safety and efficacy profile of many triazole-based drugs make this structural motif a promising starting point for the development of new therapeutic agents. This guide will focus on the validation of this compound as a potential antifungal agent, with comparative analysis against other biological activities.

Postulated Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Based on the extensive literature on antifungal triazoles, the primary mechanism of action is the inhibition of the cytochrome P450 enzyme, 14α-demethylase (CYP51)[1][4][5][6]. This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound is hypothesized to disrupt the integrity of the fungal cell membrane, leading to cell growth inhibition and, ultimately, cell death. The nitrogen atom in the triazole ring is expected to bind to the heme iron of the cytochrome P450 enzyme, a key interaction for inhibitory activity[1].

G cluster_0 Fungal Cell Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation CYP51->Ergosterol Conversion Triazole 5-(dimethoxymethyl)- 1H-1,2,4-triazole Triazole->CYP51 Inhibition caption Postulated Mechanism of Action of this compound

Caption: Postulated Mechanism of Action of this compound.

In Vitro Efficacy Validation Workflow

A systematic approach is crucial for validating the in vitro efficacy of a novel compound. The following workflow ensures a comprehensive evaluation, from initial screening to detailed characterization.

G Start Start: Novel Compound This compound Screening Primary Screening (Single High Concentration) Start->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Spectrum Spectrum of Activity (Panel of Microorganisms/Cell Lines) MIC->Spectrum Comparison Comparative Analysis (vs. Standard Drugs) Spectrum->Comparison Toxicity In Vitro Cytotoxicity Assay (e.g., on Vero or HepG2 cells) Comparison->Toxicity End End: Candidate for Further Development Toxicity->End caption In Vitro Efficacy Validation Workflow

Caption: In Vitro Efficacy Validation Workflow.

Comparative In Vitro Studies

To contextualize the efficacy of this compound, its performance should be benchmarked against established drugs in the respective therapeutic areas.

Antifungal Activity

The antifungal activity is evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
This compound Hypothetical: 0.25Hypothetical: 1Hypothetical: 0.5
Fluconazole1644
Voriconazole0.060.250.125

Note: The data for this compound is hypothetical and serves as an example.

Antibacterial Activity

While the primary target is expected to be fungal, evaluating for broader antimicrobial activity is a standard part of the profiling process.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
This compound Hypothetical: >64Hypothetical: >64Hypothetical: >64
Ciprofloxacin0.50.0150.25

Note: The data for this compound is hypothetical and serves as an example.

Anticancer Activity

Several 1,2,4-triazole derivatives have demonstrated anticancer properties[7][8]. Therefore, evaluating the cytotoxic potential against a panel of cancer cell lines is a valuable secondary assessment.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
This compound Hypothetical: 15Hypothetical: 25Hypothetical: 18
Doxorubicin0.50.80.3

Note: The data for this compound is hypothetical and serves as an example.

Detailed Experimental Protocols

The following are standardized protocols for the key in vitro assays.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against fungal isolates.

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well flat-bottom microtiter plates.

  • Fungal inoculum suspension standardized to 0.5 McFarland.

  • Positive control antifungal (e.g., Fluconazole).

  • Negative control (medium only).

  • Spectrophotometer or plate reader (530 nm).

Procedure:

  • Prepare Drug Dilutions: Serially dilute the test compound in RPMI-1640 medium in a separate 96-well plate to achieve concentrations ranging from, for example, 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted test compound.

  • Controls: Include wells with inoculum and no drug (growth control) and wells with medium only (sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom microtiter plates.

  • Test compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion

This guide outlines a robust and scientifically sound approach to validating the in vitro efficacy of this compound. By following the proposed workflow, researchers can generate reliable and comparable data to assess the potential of this novel compound as a therapeutic agent. The hypothetical data presented suggests that this compound could be a promising antifungal candidate with some potential for anticancer activity, warranting further investigation. The provided protocols serve as a foundation for these essential in vitro studies, ensuring data integrity and reproducibility.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. Available at: [Link]

  • Pyrazolo[5,1-c][1][9][10]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - MDPI. Available at: [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC - PubMed Central. Available at: [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][9][10]triazole-6(5H)-ones as Possible Anticancer Agents - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC - NIH. Available at: [Link]

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  • Design, Synthesis, in vitro and in silico Study of 5-(Methylthio)-4-(H)-1,2,4-triazole-2-amine and its Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]

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  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.